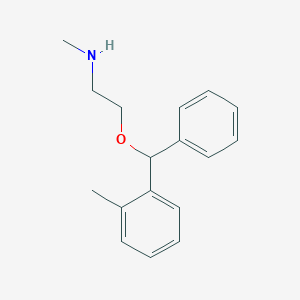
托芬那辛
描述
Tofenacin is an antidepressant drug with a tricyclic-like structure. It was developed and marketed in the United Kingdom and Italy in 1971 and 1981, respectively, by Brocades-Stheeman & Pharmacia, which is now part of Astellas Pharma . Tofenacin acts as a serotonin-norepinephrine reuptake inhibitor and, based on its close relation to orphenadrine, may also possess anticholinergic and antihistamine properties .
科学研究应用
Tofenacin has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Used in clinical studies to evaluate its efficacy and safety as an antidepressant.
Industry: Employed in the development of new antidepressant drugs and formulations.
作用机制
Target of Action
Tofenacin is an antidepressant drug with a tricyclic-like structure . It primarily targets the serotonin-norepinephrine reuptake system . By inhibiting the reuptake of these neurotransmitters, Tofenacin increases their concentration in the synaptic cleft, enhancing their effects . This mechanism is commonly employed by many antidepressants to alleviate symptoms of depression.
Mode of Action
Tofenacin acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It binds to the serotonin and norepinephrine transporters, blocking the reuptake of these neurotransmitters back into the presynaptic neuron . This results in an increased concentration of these neurotransmitters in the synaptic cleft, which can enhance and prolong their action at the postsynaptic receptors . Additionally, due to its close relation to orphenadrine, Tofenacin may also possess anticholinergic and antihistamine properties .
Biochemical Pathways
These systems are involved in numerous physiological functions, including mood regulation, anxiety, and cognitive functions. By inhibiting the reuptake of serotonin and norepinephrine, Tofenacin can influence these systems and their downstream effects .
Pharmacokinetics
It’s known that tofenacin is administered orally . As with other SNRIs, factors such as the rate of absorption in the gut, distribution in the body, metabolism in the liver, and excretion via the kidneys would all impact Tofenacin’s bioavailability and therapeutic effect .
Result of Action
The primary result of Tofenacin’s action is an increase in the synaptic concentrations of serotonin and norepinephrine . This can lead to an enhancement of their physiological effects, which can help alleviate symptoms of depression . Furthermore, Tofenacin is also the major active metabolite of orphenadrine and likely plays a role in its beneficial effects against depressive symptoms seen in Parkinson’s disease patients .
生化分析
Biochemical Properties
Tofenacin interacts with various enzymes and proteins in the body. It acts as a serotonin-norepinephrine reuptake inhibitor , which means it inhibits the reuptake of serotonin and norepinephrine in the brain, thereby increasing their availability. This interaction plays a crucial role in its antidepressant effect .
Cellular Effects
Tofenacin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it likely plays a role in the beneficial effects against depressive symptoms seen in Parkinson’s disease patients .
Molecular Mechanism
Tofenacin exerts its effects at the molecular level through various mechanisms. It binds to the serotonin and norepinephrine transporters, inhibiting their function and leading to an increase in the levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which is thought to be associated with its antidepressant effects .
Metabolic Pathways
Given its role as a serotonin-norepinephrine reuptake inhibitor, it is likely that it interacts with enzymes involved in the metabolism of these neurotransmitters .
Transport and Distribution
Tofenacin is likely transported and distributed within cells and tissues via various mechanisms. It is known to be administered orally , suggesting that it is absorbed in the gastrointestinal tract and then distributed throughout the body. The specific transporters or binding proteins that it interacts with are not currently known.
Subcellular Localization
Given its role as a serotonin-norepinephrine reuptake inhibitor, it is likely that it localizes to the presynaptic neuron where these transporters are located
准备方法
Synthetic Routes and Reaction Conditions: Tofenacin can be synthesized through a series of chemical reactions involving the formation of its tricyclic structure. The synthesis typically involves the reaction of N-methyl-2-(2-methylphenyl)(phenyl)methoxyethanamine with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of Tofenacin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Tofenacin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
相似化合物的比较
Orphenadrine: Shares structural similarities and pharmacological properties with Tofenacin.
Clemastine: Another compound with antihistamine properties.
Uniqueness: Tofenacin’s unique combination of serotonin-norepinephrine reuptake inhibition and potential anticholinergic and antihistamine properties distinguishes it from other antidepressants. Its role as a major active metabolite of orphenadrine also contributes to its distinct pharmacological profile .
属性
IUPAC Name |
N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYKGCPSFKLFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10488-36-5 (mono-hydrochloride) | |
| Record name | Tofenacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50864578 | |
| Record name | N-Methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15301-93-6, 33431-04-8, 33431-05-9 | |
| Record name | Tofenacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tofenacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tofenacin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033431048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tofenacin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033431059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tofenacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4A112M10H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TOFENACIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D67B6M43WW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TOFENACIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV5MS5T7YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary area of research surrounding Tofenacin, and how does it compare to its parent compound, Orphenadrine?
A1: Tofenacin research primarily focuses on its use as an adjunct therapy for individuals receiving Fluphenazine Decanoate, a long-acting antipsychotic medication. [] Tofenacin, like its parent compound Orphenadrine, aims to manage extrapyramidal side effects (Parkinsonian-like symptoms) often associated with this type of antipsychotic. [] Interestingly, while both drugs demonstrate comparable efficacy in controlling these motor side effects, research suggests Orphenadrine exhibits a greater ability to manage the depressive symptoms that can also arise with Fluphenazine Decanoate treatment. []
Q2: Can you elaborate on the metabolism of Orphenadrine and the role of Tofenacin in this process?
A2: While the provided abstracts offer limited information on the specifics of Orphenadrine's metabolic pathway, one study highlights that Tofenacin is a key metabolite of Orphenadrine. [] This suggests that Tofenacin represents a product resulting from the body's breakdown of Orphenadrine. Further research is needed to fully elucidate the metabolic pathway and the potential pharmacological implications of this parent-metabolite relationship.
- [1] Wheatley, D., et al. "A Comparative Trial of Orphenadrine and Tofenacin in the Control of Depression and Extrapyramidal Side-Effects Associated with Fluphenazine Decanoate Therapy." The British Journal of Psychiatry, vol. 124, no. 580, 1974, pp. 65–69., doi:10.1192/bjp.124.1.65.
- [2] Calder, I. C., et al. "Aspects of the Biliary Excretion of Orphenadrine and Its N-Demethylated Derivative, Tofenacin, in the Rat." The Biochemical Journal, vol. 113, no. 1, 1969, pp. 12P–13P., doi:10.1042/bj1130012p.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid](/img/structure/B95512.png)
![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)
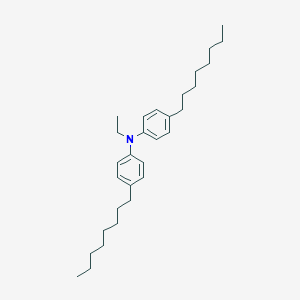
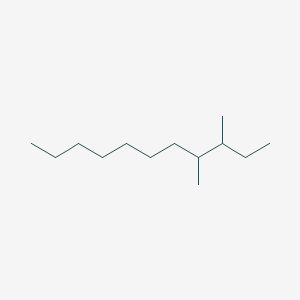
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)
![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)
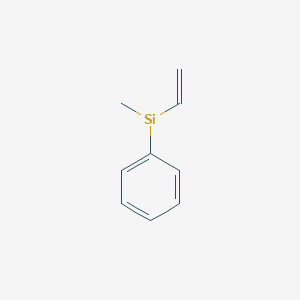
![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)
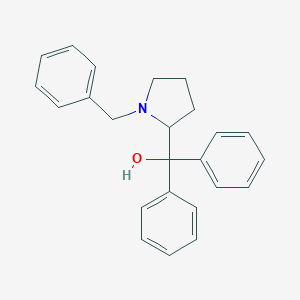
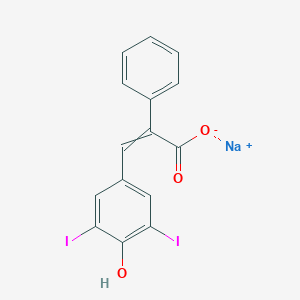
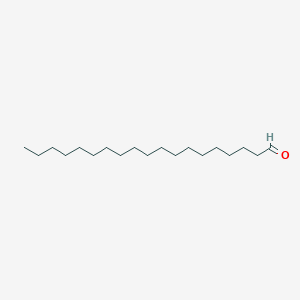
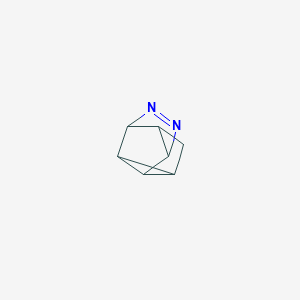
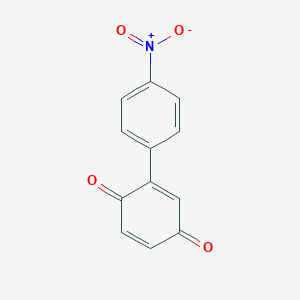
![9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B95534.png)
